N-[(tert-butoxy)carbonyl]-4-isocyanoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its isocyano functional group, which is known for its reactivity and versatility in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-butoxy)carbonyl]-4-isocyanoaniline typically involves the protection of the amine group on 4-isocyanoaniline with a Boc group. This can be achieved by reacting 4-isocyanoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.
Deprotection Reactions: Reagents such as TFA, HCl, or oxalyl chloride in methanol can be used.
Major Products Formed
Substitution Reactions: Products typically include substituted aniline derivatives.
Deprotection Reactions: The major product is 4-isocyanoaniline after the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action for N-[(tert-butoxy)carbonyl]-4-isocyanoaniline primarily involves the reactivity of its isocyano group and the protective nature of the Boc group. The isocyano group can act as a nucleophile or electrophile in various reactions, while the Boc group protects the amine functionality until it is selectively removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(tert-butoxy)carbonyl]-4-aminobenzoic acid
- N-[(tert-butoxy)carbonyl]-4-aminophenol
- N-[(tert-butoxy)carbonyl]-4-aminobenzylamine
Uniqueness
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to other Boc-protected aniline derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(tert-butoxy)carbonyl]-4-isocyanoaniline involves the protection of aniline with tert-butoxycarbonyl (Boc) group, followed by the reaction of the protected aniline with phosgene and tert-butylamine to form the corresponding isocyanate. The final step involves the deprotection of the Boc group to yield the desired product.", "Starting Materials": [ "Aniline", "tert-Butyl chloroformate", "Phosgene", "Tert-butylamine", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ { "Step 1": "Protection of aniline with tert-butoxycarbonyl (Boc) group", "Reactants": "Aniline, tert-Butyl chloroformate, Diethyl ether", "Conditions": "Room temperature, Stirring", "Products": "N-tert-butoxycarbonylaniline" }, { "Step 2": "Reaction of protected aniline with phosgene and tert-butylamine to form the corresponding isocyanate", "Reactants": "N-tert-butoxycarbonylaniline, Phosgene, Tert-butylamine, Diethyl ether", "Conditions": "0-5°C, Stirring", "Products": "N-[(tert-butoxy)carbonyl]-4-isocyanatoaniline" }, { "Step 3": "Deprotection of the Boc group to yield the desired product", "Reactants": "N-[(tert-butoxy)carbonyl]-4-isocyanatoaniline, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Magnesium sulfate", "Conditions": "Room temperature, Stirring", "Products": "N-[(tert-butoxy)carbonyl]-4-isocyanoaniline" } ] } | |
CAS-Nummer |
202745-13-9 |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
tert-butyl N-(4-isocyanophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8H,1-3H3,(H,14,15) |
InChI-Schlüssel |
QWUJGOIESPJIMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+]#[C-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.